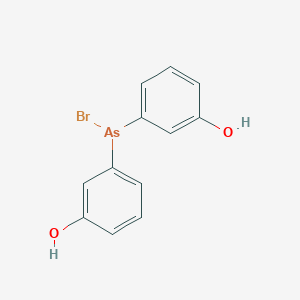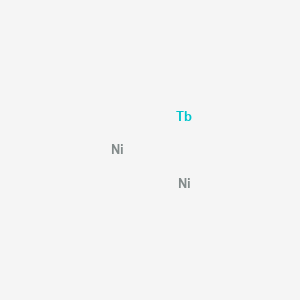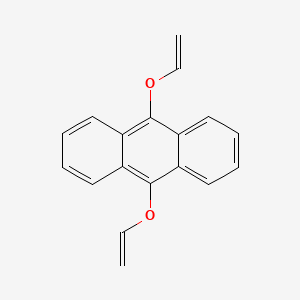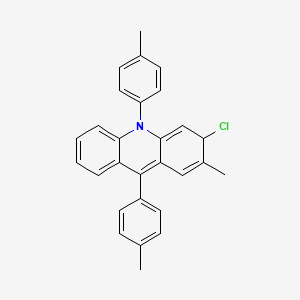
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylacridine and 4-methylbenzyl chloride.
Coupling Reaction: The coupling of 4-methylphenyl groups to the acridine core is typically carried out using Friedel-Crafts alkylation, employing catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Various substituted acridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine involves:
Molecular Targets: Binding to DNA or proteins, interfering with their normal function.
Pathways Involved: Inhibition of DNA replication or protein synthesis, leading to cell death in cancer cells or parasites.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known dye used in biological staining.
Acriflavine: An antiseptic and antiprotozoal agent.
9-aminoacridine: Used in the treatment of protozoal infections.
Uniqueness
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other acridine derivatives.
Propiedades
Número CAS |
6321-82-0 |
|---|---|
Fórmula molecular |
C28H24ClN |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine |
InChI |
InChI=1S/C28H24ClN/c1-18-8-12-21(13-9-18)28-23-6-4-5-7-26(23)30(22-14-10-19(2)11-15-22)27-17-25(29)20(3)16-24(27)28/h4-17,25H,1-3H3 |
Clave InChI |
SHBINYYUGTXBDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=C(C(C=C3N(C4=CC=CC=C42)C5=CC=C(C=C5)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)


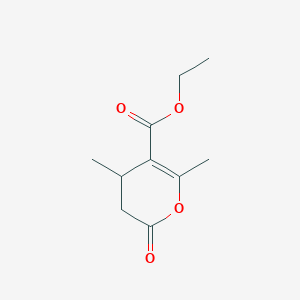
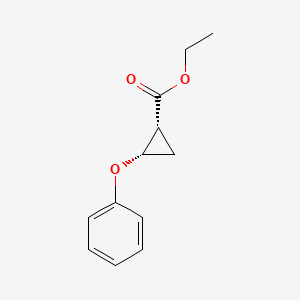
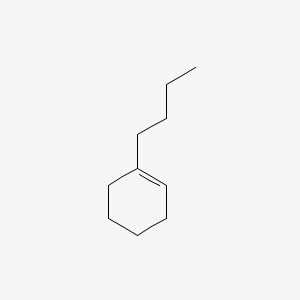
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
